N-(2-aminoethyl)-1,1-difluoromethanesulfonamide

Description

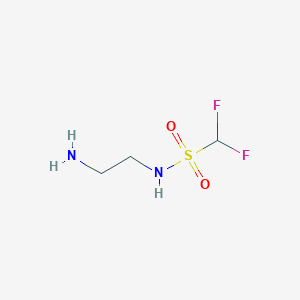

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide is a sulfonamide derivative characterized by a 2-aminoethyl group attached to a difluoromethanesulfonamide moiety. Its molecular formula is C₃H₉F₂N₂O₂S, with a molecular weight of 175.66 g/mol (estimated from structural analogs in and ). The compound’s structure combines a primary amine (-NH₂) with two fluorine atoms on the sulfonyl group, which may enhance metabolic stability and influence solubility. Notably, commercial availability of this compound is discontinued, as indicated in , suggesting challenges in synthesis, stability, or demand.

Properties

Molecular Formula |

C3H8F2N2O2S |

|---|---|

Molecular Weight |

174.17 g/mol |

IUPAC Name |

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide |

InChI |

InChI=1S/C3H8F2N2O2S/c4-3(5)10(8,9)7-2-1-6/h3,7H,1-2,6H2 |

InChI Key |

NIIRPSZVQNSQJE-UHFFFAOYSA-N |

Canonical SMILES |

C(CNS(=O)(=O)C(F)F)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(2-aminoethyl)-1,1-difluoromethanesulfonamide

Detailed Stepwise Preparation

Starting Materials and Initial Functionalization

The synthesis typically starts from 2-aminoethanol or 2-aminoethylamine derivatives, which are functionalized to introduce the sulfonyl group. A common intermediate is difluoromethanesulfonyl chloride , which serves as the sulfonylating agent.

Sulfonylation Reaction

- Reagents: Difluoromethanesulfonyl chloride, base (e.g., triethylamine or pyridine)

- Solvent: Dichloromethane or chloroform

- Conditions: Low temperature (0–5 °C) to control exothermic reaction

- Reaction: The amino group of 2-aminoethylamine attacks the sulfonyl chloride to form the sulfonamide linkage.

Amination and Hydrolysis

- If protecting groups are used on the amino group, deprotection follows sulfonylation.

- Hydrolysis steps may be necessary to remove protecting groups or to convert intermediates into the target amine sulfonamide.

Purification

- Crystallization from ethanol-water mixtures or other suitable solvents.

- Activated carbon treatment to remove colored impurities.

- Filtration and drying under controlled conditions.

Example Synthesis from Patent CN106336366A (Adapted)

Although this patent primarily describes the synthesis of 4-(2-aminoethyl) benzsulfamide, the methodology for sulfonamide preparation is relevant and adaptable to difluoromethanesulfonamide derivatives.

| Step | Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Acetylation of β-phenethylamine | Acetic anhydride, dichloromethane, 3–5 h reflux | 95 |

| 2 | Chlorosulfonation | Chlorosulfonic acid, phosphorus pentachloride, 60–70 °C, 2–4 h | 130 (weight yield) |

| 3 | Amination | 25% ammonia solution, room temperature | 55 |

| 4 | Hydrolysis | 25% NaOH, reflux 3.5–6 h, 105–115 °C | 75 |

| 5 | Refining | Ethanol-water (1:3), activated carbon, reflux 0.5–1 h | 83 |

Note: The yields above are for benzsulfamide derivatives but provide a procedural framework adaptable to difluoromethanesulfonamide synthesis with appropriate modification of reagents.

Specialized Preparation for Difluoromethanesulfonamide

In the case of This compound , the sulfonylation reagent is difluoromethanesulfonyl chloride (CF2H-SO2Cl), which is less commonly available but can be prepared or purchased.

- The aminoethyl precursor is reacted with difluoromethanesulfonyl chloride in anhydrous conditions.

- The reaction is performed under inert atmosphere (nitrogen or argon) to prevent moisture interference.

- The base scavenges the released HCl.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane, chloroform | Anhydrous required |

| Temperature | 0 to 25 °C | Low temperature to control side reactions |

| Base | Triethylamine, pyridine | 1.1 equiv to neutralize HCl |

| Reaction time | 1 to 4 hours | Monitored by TLC or HPLC |

| Work-up | Aqueous quench, extraction, drying over MgSO4 | Removal of residual reagents |

| Purification | Recrystallization from ethanol-water or ethyl acetate | Activated carbon treatment optional |

Analytical and Research Data

Characterization

- NMR Spectroscopy: Proton and fluorine NMR confirm the presence of the difluoromethyl group and aminoethyl moiety.

- Mass Spectrometry: Confirms molecular weight consistent with this compound.

- Melting Point: Typically sharp melting point indicating purity.

- Elemental Analysis: Consistent with calculated C, H, N, F, S percentages.

Yield and Purity

Reported yields for sulfonamide derivatives typically range from 55% to 95%, depending on reaction scale and purification rigor. Purity levels above 98% are achievable with proper recrystallization and chromatographic techniques.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Yield Range (%) | Notes |

|---|---|---|---|---|

| Sulfonylation | Difluoromethanesulfonyl chloride, base, DCM | Formation of sulfonamide bond | 70–90 | Requires anhydrous conditions and inert atmosphere |

| Amination/Deprotection | Ammonia or amine source, hydrolysis agents | Introduce aminoethyl group | 50–75 | May involve protecting groups |

| Purification | Ethanol-water recrystallization, activated carbon | Remove impurities | 80–90 | Ensures high purity and crystallinity |

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Primary amines.

Substitution: Alkylated amines.

Scientific Research Applications

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-1,1-difluoromethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of N-(2-aminoethyl)-1,1-difluoromethanesulfonamide and analogous compounds:

Key Observations:

- Fluorine Substitution: The presence of fluorine atoms in this compound and tolylfluanid () enhances electronegativity and metabolic stability compared to non-fluorinated analogs. However, aromatic fluorine (as in ) may increase lipophilicity and membrane permeability .

- Hydrochloride Salts : The hydrochloride forms () improve aqueous solubility, critical for pharmaceutical formulations.

Biological Activity

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and viral infections. This article synthesizes available research findings, case studies, and pharmacological data to provide a comprehensive overview of its biological activity.

This compound is characterized by its sulfonamide group, which is known for various biological activities. The compound is hypothesized to interact with angiotensin-converting enzyme 2 (ACE2), potentially inhibiting its activity. ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and cardiovascular function. By inhibiting ACE2, this compound may prevent the harmful effects associated with angiotensin II, such as myocyte hypertrophy and vascular smooth muscle cell proliferation .

Antiviral Potential

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV infections. By binding to ACE2, this compound may induce conformational changes that prevent the virus from attaching to host cells, thereby inhibiting viral entry . This mechanism highlights its potential utility in developing therapeutic strategies against viral pathogens.

Pharmacokinetics and Safety Profile

Current data regarding the pharmacokinetics of this compound remain sparse. Parameters such as absorption, distribution volume, protein binding, metabolism, and elimination routes have not been thoroughly characterized. Further studies are necessary to elucidate these aspects and assess the safety profile of this compound in clinical settings.

Case Studies and Experimental Findings

Several experimental studies have explored the biological activities of sulfonamide derivatives:

- Study on Perfusion Pressure : An experimental study evaluated the effects of 4-(2-amino-ethyl)-benzenesulfonamide on coronary resistance and perfusion pressure. The findings indicated significant reductions in these parameters compared to control groups .

- Antiviral Research : Investigations into ACE2 inhibitors have suggested that compounds like this compound could mitigate viral infections by blocking receptor interactions crucial for viral entry .

Comparative Analysis of Sulfonamide Derivatives

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(2-aminoethyl)-1-naphthylacetamide | CNS activity (anti-anxiety) | Potentiation of glutamate receptor function |

| 4-(2-amino-ethyl)-benzenesulfonamide | Cardiovascular effects | Inhibition of calcium channels |

| This compound | Potential ACE2 inhibitor | Prevents viral entry by blocking ACE2 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for N-(2-aminoethyl)-1,1-difluoromethanesulfonamide?

- Methodological Answer : The synthesis typically involves sulfonylation of an aminoethyl precursor with difluoromethanesulfonyl chloride under controlled conditions. Key parameters include maintaining a temperature range of 0–5°C during reagent addition to minimize side reactions and using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis . Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-water mixtures to achieve >95% purity. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) is recommended for final purity assessment .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to verify the sulfonamide backbone and fluorine substituents. For example, the ¹⁹F NMR spectrum should show a characteristic doublet for the difluoromethylene group (–CF₂–) near δ -110 ppm. High-resolution mass spectrometry (HRMS) in positive ion mode confirms the molecular ion peak ([M+H]⁺) with <2 ppm deviation. Purity is validated via reverse-phase HPLC (≥98% by area) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Advanced Research Questions

Q. What experimental approaches are used to investigate the thermal stability and decomposition pathways of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under nitrogen atmosphere reveals a sharp single-stage decomposition at ~300°C, indicative of sulfonamide bond cleavage. Kinetic studies using the Flynn-Wall-Ozawa method determine activation energy (Eₐ) for degradation. Complementary gas chromatography-mass spectrometry (GC-MS) of pyrolytic products identifies volatile fragments (e.g., SO₂, NH₃, and fluorinated hydrocarbons), providing mechanistic insights into thermal breakdown .

Q. How can researchers evaluate the interaction of this compound with biological targets such as enzymes or receptors?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) to target proteins. For enzyme inhibition assays, pre-incubate the compound with the enzyme (e.g., carbonic anhydrase) and monitor activity via fluorogenic substrates. Dose-response curves (IC₅₀ values) are generated using nonlinear regression. Molecular docking simulations (e.g., AutoDock Vina) predict binding modes, focusing on hydrogen bonding with the sulfonamide group and hydrophobic interactions with fluorine substituents .

Q. What strategies are employed to compare the reactivity and bioactivity of this compound with structurally related analogs?

- Methodological Answer : Perform comparative SAR studies by synthesizing analogs with variations in the aminoethyl chain or fluorination pattern. Assess solubility (via shake-flask method in PBS) and logP (HPLC-derived) to correlate hydrophobicity with cellular permeability. Biological activity is tested in parallel using standardized assays (e.g., antimicrobial MIC tests or cytotoxicity screens against cancer cell lines). Statistical analysis (ANOVA, p<0.05) identifies significant differences in potency or selectivity .

Notes

- Methodological Focus : Emphasized experimental design, data interpretation, and advanced techniques (e.g., kinetic modeling, SPR).

- Distinction : Basic questions address synthesis/characterization; advanced questions explore mechanistic and comparative studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.